Cas no 972-02-1 (1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)

972-02-1 structure
Produktname:1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
- 1,1-Diphenyl-4-(1-piperidyl)butan-1-ol
- HMS3429M14
- CAS-3254-89-5
- SPBio_002283
- NQO8R319LY
- Difenidol
- EINECS 213-540-9
- DB01231
- NCGC00016624-01
- 1,1-Diphenyl-4-(1-piperidinyl)-1-butanol #
- Difenidolum
- SK&F 478
- 1-Piperidinebutanol, alpha,alpha-diphenyl-
- D03858
- Prestwick3_000252
- SKF 478
- C06961
- GTPL7163
- BRD-K01663662-003-03-8
- BDBM50225701
- SK&F-478
- AC-4261
- Difenidolo [DCIT]
- DIPHENIDOL [VANDF]
- Q5279734
- Difenidol [INN]
- Vontrol
- Difenidolo
- Prestwick1_000252
- DIPHENIDOL
- diphenadol
- 1-Piperidinebutanol, a,a-diphenyl-
- Difenidol HCl
- 1H-INDENE-5-CARBOXYLIC ACID,2,3-DIHYDRO-3-OXO-,ETH
- NCGC00016624-03
- CS-0017619
- UNII-NQO8R319LY
- DTXCID502950
- SCHEMBL34469
- BSPBio_000064
- NCGC00016624-05
- Diphenidol [USAN]
- CHEMBL936
- BPBio1_000072
- Avomol
- EN300-22536348
- SK-478
- 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol
- Benzhydrol, .alpha.-(3-piperidinopropyl)-
- DIPHENIDOL [HSDB]
- Difenidolum [INN-Latin]
- Nometic
- Diphenyl(3-(1-piperidyl)propyl)carbinol
- 1-Piperidinebutanol, .alpha.,.alpha.-diphenyl-
- alpha,alpha-Diphenyl-1-piperidinebutanol
- FT-0653192
- CAS-972-02-1
- SK&F-478A
- OGAKLTJNUQRZJU-UHFFFAOYSA-
- K-478-A
- NCGC00016624-02
- DIPHENIDOL [MI]
- HY-A0270
- InChI=1/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
- Benzhydrol, alpha-(3-piperidinopropyl)-
- DTXSID3022950
- Diphenidol (USAN/INN)
- BRN 0265884
- OGAKLTJNUQRZJU-UHFFFAOYSA-N
- Prestwick0_000252
- NS00040512
- Tox21_113073_1
- HSDB 3316
- DIFENIDOL [WHO-DD]
- 972-02-1
- 19-11-4
- AKOS001675735
- .alpha.,.alpha.-Diphenyl-1-piperidinebutanol
- Deiphenidol Hydrochloride
- Prestwick2_000252
- Tox21_113073
- CHEBI:4638
- BRD-K01663662-003-20-2
- DA-62864
-
- MDL: MFCD00057378
- Inchi: 1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
- InChI-Schlüssel: OGAKLTJNUQRZJU-UHFFFAOYSA-N
- Lächelt: C1(C(C2C=CC=CC=2)(O)CCCN2CCCCC2)C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 345.185942
- Monoisotopenmasse: 345.185942
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 6
- Komplexität: 307
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 23.5
- XLogP3: 4.2
Experimentelle Eigenschaften
- Dichte: 1.0350 (rough estimate)
- Schmelzpunkt: 104-105°
- Siedepunkt: 473.3°C at 760 mmHg
- Flammpunkt: 233.5 °C
- Brechungsindex: 1.5614 (estimate)
- PSA: 23.47000
- LogP: 4.12650
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Sicherheitsinformationen
- Toxizität:LD50 s.c. in rats: 50 mg/kg (Goldenthal)
- Lagerzustand:Sealed in dry,2-8°C(BD124938)
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22536348-0.25g |
972-02-1 | 95% | 0.25g |
$35.0 | 2024-06-20 | ||
Enamine | EN300-22536348-2.5g |
972-02-1 | 95% | 2.5g |
$77.0 | 2024-06-20 | ||
Enamine | EN300-22536348-10.0g |
972-02-1 | 95% | 10.0g |
$271.0 | 2024-06-20 | ||
Enamine | EN300-22536348-0.05g |
972-02-1 | 95% | 0.05g |
$32.0 | 2024-06-20 | ||
Enamine | EN300-22536348-0.5g |
972-02-1 | 95% | 0.5g |
$37.0 | 2024-06-20 | ||
Enamine | EN300-22536348-1g |
972-02-1 | 1g |
$38.0 | 2023-09-15 | |||
Enamine | EN300-22536348-0.1g |
972-02-1 | 95% | 0.1g |
$34.0 | 2024-06-20 | ||
Enamine | EN300-22536348-1.0g |
972-02-1 | 95% | 1.0g |
$38.0 | 2024-06-20 | ||
Enamine | EN300-22536348-10g |
972-02-1 | 10g |
$271.0 | 2023-09-15 | |||
Enamine | EN300-22536348-5.0g |
972-02-1 | 95% | 5.0g |
$146.0 | 2024-06-20 |
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol Verwandte Literatur
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:972-02-1)Difenidol

Reinheit:99%
Menge:200KG
Preis ($):Untersuchung
atkchemica
(CAS:972-02-1)1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung